

# Thermodynamic Properties of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-2-carbonitrile

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Disclaimer: Extensive searches for experimental and computational thermodynamic data for **2-Methyltetrahydrofuran-2-carbonitrile** have yielded no specific results. The following guide therefore focuses on the thermodynamic properties of the structurally related compound, 2-Methyltetrahydrofuran (2-MeTHF). It is crucial to note that the presence of a nitrile group in **2-Methyltetrahydrofuran-2-carbonitrile** will significantly alter its thermodynamic properties compared to 2-MeTHF. This document should be used as a reference for the parent compound, and not as a direct substitute for data on **2-Methyltetrahydrofuran-2-carbonitrile**.

## Introduction to 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is gaining prominence as a greener alternative to other cyclic ethers like tetrahydrofuran (THF).<sup>[1]</sup> Its favorable physical and chemical properties, including a higher boiling point and limited miscibility with water, make it advantageous in various applications, from organometallic synthesis to biofuel formulations.<sup>[1]</sup> A thorough understanding of its thermodynamic properties is essential for process design, safety, and optimization in these fields.

# Quantitative Thermodynamic Data for 2-Methyltetrahydrofuran (2-MeTHF)

The following tables summarize key thermodynamic data for 2-Methyltetrahydrofuran.

Table 1: Fundamental Thermodynamic and Physical Properties of 2-Methyltetrahydrofuran

Property	Value	Reference
Molecular Formula	C5H10O	[1][2]
Molar Mass	86.134 g·mol <sup>-1</sup>	[1]
Normal Boiling Point	80.2 °C (353.3 K)	[1]
Melting Point	-136 °C (137 K)	[1]
Critical Temperature	537 K	[2]
Critical Pressure	3729.01 kPa	[3]
Density (at 20°C)	0.854 g/mL	[1]

Table 2: Enthalpy and Entropy Data for 2-Methyltetrahydrofuran

Property	Value	Conditions	Reference
Standard Molar Enthalpy of Formation (Liquid)	$\Delta_f H_m^\circ(l)$	298.15 K	[4]
Standard Molar Enthalpy of Formation (Gas)	$\Delta_f H_m^\circ(g)$	298.15 K	[4]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	298.15 K	[5]
Standard Molar Entropy (Gas)	$S_m^\circ(g)$	298.15 K	[4][6]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	180.0 K	[5]

Table 3: Heat Capacity Data for 2-Methyltetrahydrofuran

Property	Value ( $\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$ )	Temperature (K)	Reference
Heat Capacity (Liquid, $C_p$ )	Varies with T	7 K to 350 K	[4][6]
Heat Capacity (Ideal Gas, $C_p$ )	Varies with T	200 K to 1000 K	[3]

## Experimental Protocols

The determination of the thermodynamic properties of 2-Methyltetrahydrofuran involves several key experimental techniques.

### Adiabatic Calorimetry

Objective: To measure the heat capacity ( $C_p$ ) of the condensed phases (solid and liquid) of 2-MeTHF as a function of temperature.

Methodology:

- A precisely weighed sample of high-purity 2-MeTHF is placed in a calorimeter vessel.
- The vessel is cooled to a very low temperature (e.g., 7 K).
- A known amount of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.
- The temperature change is meticulously measured.
- The heat capacity is calculated from the energy input and the temperature rise.
- This process is repeated over the desired temperature range (e.g., 7 K to 350 K) to obtain a continuous heat capacity curve.<sup>[4][6]</sup>
- Phase transitions, such as melting, are observed as sharp increases in enthalpy at a constant temperature.<sup>[6]</sup>

## Isoperibolic Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation ( $\Delta_f H_m^\circ$ ) of liquid 2-MeTHF.

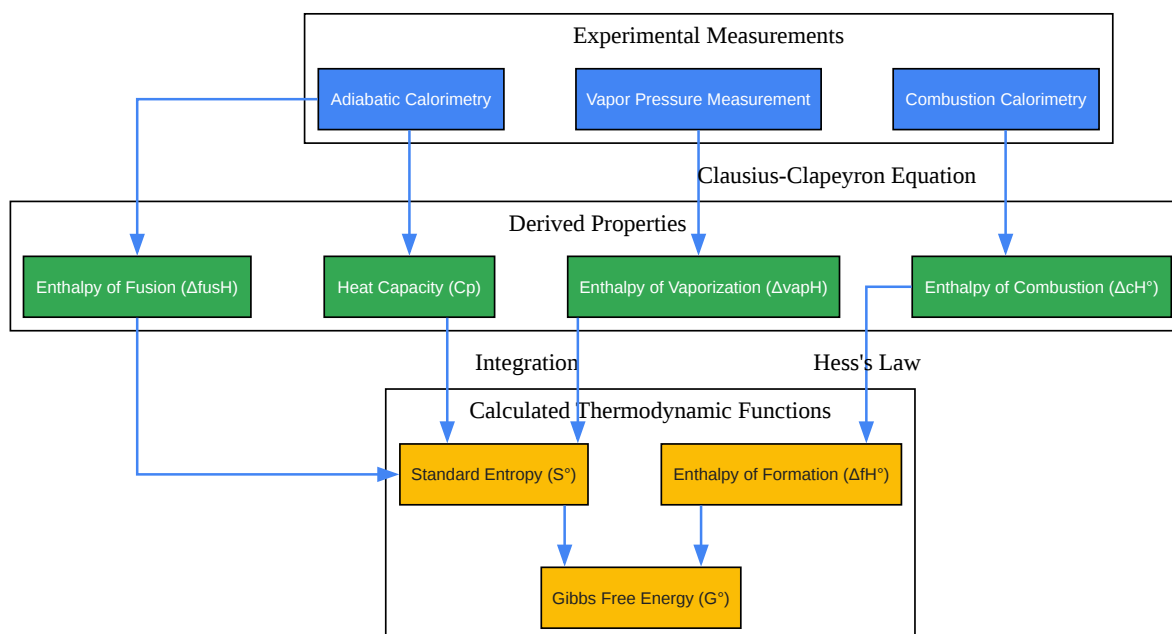
Methodology:

- A known mass of 2-MeTHF is sealed in a container within a high-pressure vessel (bomb).
- The bomb is filled with a surplus of pure oxygen under high pressure.
- The bomb is submerged in a known mass of water in a calorimeter with a constant temperature jacket (isoperibolic).
- The sample is ignited, and the complete combustion reaction occurs.
- The temperature rise of the water is measured with high precision.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
- The standard molar enthalpy of combustion is then determined.

- The standard molar enthalpy of formation is calculated from the enthalpy of combustion using Hess's law and the known enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).<sup>[4]</sup>

## Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments and calculations to determine key thermodynamic properties of a substance like 2-MeTHF.



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